molecular formula C17H18O8 B3911295 Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate CAS No. 101595-78-2

Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate

Cat. No.: B3911295
CAS No.: 101595-78-2
M. Wt: 350.3 g/mol
InChI Key: VZXDVOPPLINWJO-UHFFFAOYSA-N
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Description

Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C17H18O8. It is a derivative of cyclopropane, characterized by the presence of four ester groups and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of phenylcyclopropane with a suitable carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The phenyl ring can interact with aromatic receptors, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring strain effects and for use in synthetic chemistry .

Properties

IUPAC Name

tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O8/c1-22-12(18)16(13(19)23-2)11(10-8-6-5-7-9-10)17(16,14(20)24-3)15(21)25-4/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXDVOPPLINWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310697
Record name 1,1,2,2-Cyclopropanetetracarboxylic acid, 3-phenyl-, tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101595-78-2
Record name 1,1,2,2-Cyclopropanetetracarboxylic acid, 3-phenyl-, tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate
Reactant of Route 2
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate
Reactant of Route 3
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate
Reactant of Route 4
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate
Reactant of Route 5
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate
Reactant of Route 6
Reactant of Route 6
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate

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